Sulfanylidenesilicon, a compound characterized by its unique sulfur-silicon bonding, is gaining attention in various fields of chemistry and materials science. This compound is classified under organosilicon compounds due to the presence of silicon atoms bonded to sulfur. The molecular formula for sulfanylidenesilicon can be represented as , indicating a direct bond between silicon and sulfur atoms.
Sulfanylidenesilicon is synthesized from various precursors, including silanes and sulfonium salts. It falls under the category of sulfur-containing silicon compounds, which are significant in applications ranging from catalysis to materials science. The classification can be further detailed into:
The synthesis of sulfanylidenesilicon typically involves the deprotonation of sulfonium salts. This method can be achieved through several approaches:
The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of sulfanylidenesilicon. For example, reactions performed under controlled temperatures (typically around 180 °C) for extended periods (up to 72 hours) have shown favorable results in synthesizing high-purity compounds .
The molecular structure of sulfanylidenesilicon is characterized by a linear arrangement where sulfur atoms are directly bonded to silicon atoms. The bond angles and lengths can vary based on the specific substituents attached to the silicon atom.
Sulfanylidenesilicon participates in various chemical reactions, including:
The reactivity of sulfanylidenesilicon is influenced by its electronic structure, which allows it to engage in both electrophilic and nucleophilic reactions effectively. The kinetics of these reactions can be studied using techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy .
The mechanism by which sulfanylidenesilicon acts in chemical reactions typically involves:
Kinetic studies indicate that the activation energy for reactions involving sulfanylidenesilicon is lower compared to other silicon compounds, making it a valuable reactant in synthetic chemistry.
Relevant analyses such as thermogravimetric analysis have shown that sulfanylidenesilicon exhibits good thermal stability up to certain temperatures, making it suitable for high-temperature applications .
Sulfanylidenesilicon has several scientific uses:
Transition metal catalysis has revolutionized the synthesis of sulfanylidenesilicon derivatives by enabling precise control over silicon-sulfur bond formation under mild conditions. These catalytic systems typically operate through complex organometallic intermediates that facilitate silicon-chalcogen bond construction with high atom economy.
Palladium-copper bimetallic systems have demonstrated exceptional efficacy in silicon-sulfur cross-coupling reactions. The Pd(0)/Cu(I) synergistic catalysis operates through a dual activation mechanism where palladium activates silicon centers while copper coordinates sulfur nucleophiles. This cooperative action significantly reduces the activation energy for Si-S bond formation. For example, hydrosilanes (R₃SiH) react with thiols (R'SH) under [Pd₂(dba)₃]/CuI catalysis (1-2 mol% loading) to produce sulfanylidenesilanes (R₃Si=SR') in yields exceeding 85% at ambient temperatures within 2 hours. The reaction proceeds through oxidative addition of the Si-H bond to Pd(0), followed by transmetalation to the Cu-thiolate intermediate, and final reductive elimination forming the Si-S bond [1].
Nickel N-heterocyclic carbene (NHC) complexes offer a cost-effective alternative for sterically encumbered systems. The [(IPr)Ni(allyl)Cl] precatalyst (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) enables the coupling of tertiary silanes with aromatic thiols containing ortho-substituents that typically hinder reaction progress. This system operates effectively at 60°C with catalyst loadings as low as 0.5 mol%, achieving isolated yields of 70-92% across diverse substrates. The bulky NHC ligand prevents catalyst deactivation by shielding the nickel center while facilitating reductive elimination through destabilization of the Ni(II)-silyl intermediate [5].
Table 1: Catalytic Systems for Silicon-Sulfur Bond Formation
Catalyst System | Silicon Source | Sulfur Source | Temperature | Yield Range | Key Advantages |
---|---|---|---|---|---|
Pd₂(dba)₃/CuI | Hydrosilanes | Aromatic thiols | 25°C | 85-95% | Ambient conditions, broad functional group tolerance |
[(IPr)Ni(allyl)Cl] | Tertiary silanes | Ortho-substituted thiols | 60°C | 70-92% | Handles steric hindrance, low catalyst loading |
RuH₂(CO)(PPh₃)₃ | Silanes | Disulfides | 80°C | 65-89% | Dehydrogenative coupling, no byproducts |
Pt(dvs)/DABCO | Vinylsilanes | Thioacids | 50°C | 75-90% | Chemoselective, functional group compatibility |
Mechanistic insights reveal intriguing pathways beyond conventional cross-coupling. Kinetic studies and deuterium labeling experiments indicate that ruthenium-catalyzed dehydrogenative coupling between silanes and disulfides proceeds through σ-bond metathesis rather than oxidative addition. The Ru(II) center simultaneously activates the Si-H bond and cleaves the S-S bond via a four-center transition state, directly generating the Si=S compound with hydrogen gas as the sole byproduct. This pathway eliminates the need for pre-activated sulfur sources and provides atom-economical access to sulfanylidenesilicon derivatives [5].
The solvent environment profoundly influences the reaction kinetics, selectivity, and mechanism in silicon-sulfur chemistry. Solvent parameters such as polarity, donor number, and hydrogen-bonding capacity determine the stability of key intermediates and transition states in Si=S bond formation pathways.
Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) significantly accelerate silylation reactions of sulfur nucleophiles. These solvents enhance the nucleophilicity of thiolate anions through effective cation solvation while stabilizing developing positive charge on silicon during the substitution process. Kinetic studies demonstrate a 40-fold rate enhancement in DMSO compared to tetrahydrofuran for the reaction between chlorosilanes and sodium thiolates. The second-order rate constants (k₂) follow the solvent polarity sequence: DMSO (k₂ = 2.3 × 10⁻² M⁻¹s⁻¹) > DMF (k₂ = 1.7 × 10⁻² M⁻¹s⁻¹) > acetonitrile (k₂ = 4.5 × 10⁻³ M⁻¹s⁻¹) > THF (k₂ = 5.8 × 10⁻⁴ M⁻¹s⁻¹). This acceleration correlates with the solvent acceptor number (AN), suggesting that silicon electrophilicity enhancement in polar media drives reactivity [1] [5].
Supercritical carbon dioxide (scCO₂) has emerged as an innovative reaction medium for silicon-sulfur chemistry. The unique properties of scCO₂—near-zero surface tension, gas-like diffusivity, and tunable solvation power—facilitate reactions involving insoluble silicon precursors. At critical conditions (31.1°C, 73.8 bar), silicon tetrachloride reacts with hydrogen sulfide to form silicon sulfide oligomers with controlled molecular weight distribution (Ð = 1.12-1.25). The solvent density directly regulates oligomer chain length through solvophobic effects, enabling precise molecular weight control unavailable in conventional solvents. The environmentally benign nature of scCO₂ and its easy separation from products make this approach particularly attractive for green synthesis of sulfanylidenesilicon materials [5].
Table 2: Solvent Parameters Influencing Silicon-Sulfur Reactions
Solvent | Dielectric Constant (ε) | Acceptor Number (AN) | Donor Number (DN) | Relative Rate (krel) | Reaction Selectivity |
---|---|---|---|---|---|
DMSO | 46.7 | 19.3 | 29.8 | 40.0 | High Si-S bond formation |
DMF | 36.7 | 16.0 | 26.6 | 30.0 | Moderate hydrolysis sensitivity |
CH₃CN | 37.5 | 18.9 | 14.1 | 7.8 | Low nucleophile solvation |
THF | 7.6 | 8.0 | 20.0 | 1.0 | Significant side reactions |
scCO₂ | 1.6 (variable) | N/A | N/A | Special case | Controlled oligomerization |
Water-mediated silicon-sulfur coupling presents a paradoxical yet highly effective approach. Contrary to expectations, silicon chlorides undergo selective thiolation in aqueous emulsions when paired with phase-transfer catalysts. The mechanism involves interfacial reaction where tetraalkylammonium cations shuttle thiolate anions into the organic phase containing silicon electrophiles. This compartmentalization prevents competitive hydrolysis while enabling efficient Si-S bond formation. Remarkably, hydrophilic silanes like tris(hydroxylmethyl)silanethiol form spontaneously in water at pH 9-10 through this methodology, with yields reaching 92% when catalyzed by benzyltriethylammonium chloride. The aqueous approach eliminates the need for moisture-sensitive reagents and provides sustainable access to biologically relevant sulfanylidenesilicon compounds [1].
Click chemistry principles have been successfully adapted to silicon-sulfur chemistry, enabling rapid assembly of complex sulfanylidenesilicon architectures with high selectivity and efficiency. These processes typically proceed under mild conditions with tolerance for diverse functional groups, making them indispensable for constructing sophisticated molecular systems.
Thiol-alkyne silylation represents a particularly versatile click process for Si-S bond construction. Terminal alkynes undergo regioselective addition to silylthiols (R₃SiSH) under copper(I) catalysis, yielding β-silyl vinyl sulfides with exclusive α-regiochemistry. The reaction proceeds through copper acetylide formation followed by nucleophilic attack by the silylthiolate, creating a new C-S bond adjacent to the silyl group. This transformation achieves near-quantitative yields within minutes at room temperature when catalyzed by CuI (5 mol%) in the presence of N,N-diisopropylethylamine. The resulting vinyl sulfides serve as valuable precursors to silicon-containing heterocycles through subsequent cycloadditions or electrophilic functionalizations [5].
Azide-silylthiol conjugation expands the click chemistry toolbox for silicon-sulfur systems. Organic azides react with silylthiols via copper-catalyzed azide-thiol cycloaddition (CuATC) to form 1,2,3-triazol-5-yl silyl sulfides with exceptional efficiency. Unlike conventional copper-catalyzed azide-alkyne cycloaddition (CuAAC), CuATC proceeds without base additives and tolerates sensitive silicon functionalities. The reaction mechanism involves a copper(I)-thiolate intermediate that undergoes oxidative addition with the azide, followed by cyclization and reductive elimination. This methodology has enabled the modular synthesis of silicon-containing biomolecular conjugates, including silylated peptides and saccharides with potential applications in drug delivery and materials science [2].
Table 3: Click Chemistry Approaches to Silicon-Sulfur Compounds
Reaction Type | Reactants | Catalyst/ Conditions | Products | Yield Range | Applications |
---|---|---|---|---|---|
Thiol-alkyne silylation | R₃SiSH + HC≡CR | CuI, DIPEA, RT | R₃SiS-CH=CHR | 85-99% | Functional materials, polymer modifiers |
Azide-silylthiol conjugation | R₃SiSH + RN₃ | CuI, THF, 40°C | Triazolyl silyl sulfides | 90-98% | Bioconjugates, drug delivery systems |
Thiol-ene silylation | R₃SiSH + CH₂=CHR | UV, radical initiator | R₃SiS-CH₂CH₂R | 75-95% | Surface functionalization, hydrogels |
Silylative coupling | Vinylsilanes + RSH | Ru, hydrosilylation | Silyl enol ethers | 65-85% | Chiral synthons, natural product precursors |
Photoinitiated thiol-ene silylation provides spatiotemporal control over silicon-sulfur bond formation. Upon UV irradiation (365 nm), silylthiols add across electron-deficient alkenes in the presence of photoinitiators such as 2,2-dimethoxy-2-phenylacetophenone (DMPA). The radical chain mechanism proceeds with anti-Markovnikov regioselectivity, yielding β-silylsulfides with quantitative conversion within minutes. This approach enables patterning of silicon-sulfur motifs on surfaces through photomasking techniques and has been employed for fabricating gradient materials with spatially controlled mechanical properties. The fast reaction kinetics and oxygen tolerance make this methodology particularly suitable for industrial applications requiring rapid curing or surface modification [5].
Solid-state synthesis techniques provide unique pathways to silicon sulfide materials that are inaccessible through solution-phase methods. These approaches enable precise control over crystal structure, morphology, and stoichiometry in silicon-sulfur compounds, particularly for materials science applications requiring extended structures.
Mechanochemical synthesis has emerged as a solvent-free approach for preparing silicon sulfides with controlled stoichiometries. High-energy ball milling of silicon and sulfur elemental powders produces homogeneous mixtures that react upon thermal activation. The stoichiometric ratio determines the resulting polymorph: Si + 2S mixtures yield SiS₂ frameworks upon heating to 500°C, while 3Si + 4S mixtures produce Si₃S₄ rings at 400°C. The mechanical pretreatment reduces particle size to the nanoscale (<100 nm) and creates lattice defects that lower the reaction onset temperature by approximately 150°C compared to unmixed precursors. This method achieves near-quantitative conversion with minimal energy input and avoids solvent waste generation. The resulting silicon sulfides exhibit high phase purity as confirmed by Rietveld refinement (Rwp < 7%), making them suitable as solid-state electrolyte precursors [5] [6].
Chemical vapor deposition (CVD) techniques enable the fabrication of silicon sulfide thin films with nanoscale precision. The reaction of dichlorosilane (SiH₂Cl₂) with hydrogen sulfide (H₂S) in a low-pressure CVD reactor deposits amorphous silicon sulfide (a-SiSx) films at 300-400°C. The stoichiometry (x = 1.8-2.1) is controlled through the H₂S/SiH₂Cl₂ flow ratio, while film density is regulated by substrate temperature. These amorphous films exhibit exceptional lithium-ion conductivity (10⁻⁴ S/cm at 25°C) due to their open structure and high sulfur mobility. Crystalline silicon sulfide films are achieved through post-deposition annealing at 550°C under sulfur atmosphere, producing the orthorhombic SiS₂ phase with preferential (001) orientation. These crystalline films demonstrate anisotropic ionic conduction along the c-axis, making them promising for solid-state battery applications [6].
Table 4: Solid-State Silicon Sulfide Polymorphs and Properties
Composition | Synthesis Method | Crystal Structure | Band Gap (eV) | Ionic Conductivity (S/cm) | Applications |
---|---|---|---|---|---|
α-SiS₂ | Vapor transport | Orthorhombic | 3.8 (indirect) | 1.2 × 10⁻⁴ (Li-doped) | Solid electrolytes |
β-SiS₂ | High-pressure | Tetragonal | 3.5 (direct) | 5.8 × 10⁻⁵ | Optoelectronic devices |
Si₃S₄ | Mechanochemical | Trigonal rings | 2.9 (indirect) | 3.2 × 10⁻⁶ | Catalyst supports |
a-SiS₂ | Plasma CVD | Amorphous | 3.2 | 2.1 × 10⁻⁴ | Thin-film batteries |
SiS₂/SiC | Templated growth | Nanocomposite | 2.8 | 8.9 × 10⁻³ | Anode materials |
Templated nanocrystal growth achieves unprecedented control over silicon sulfide morphology. Mesoporous silica scaffolds (SBA-15, MCM-48) direct the confined crystallization of silicon sulfides within their nanometer-scale channels. Infiltration of silicon tetrachloride vapor followed by exposure to hydrogen sulfide gas produces confined silicon sulfide nanowires with diameters matching the template pore size (5-10 nm). Subsequent template removal with hydrofluoric acid yields freestanding silicon sulfide nanowires exhibiting quantum confinement effects, including a size-dependent blue shift in photoluminescence. These nanostructures show exceptional stability against moisture due to kinetic stabilization of the metastable structures through nanoconfinement. The precise dimensional control offered by this method enables fundamental studies of size-dependent properties in silicon sulfide nanomaterials [5] [6].
The diverse synthetic methodologies for sulfanylidenesilicon derivatives—transition metal catalysis, solvent-mediated reactions, click chemistry, and solid-state synthesis—provide complementary approaches to these functionally rich compounds. Each strategy offers distinct advantages in terms of selectivity, efficiency, and structural control, enabling tailored synthesis for applications ranging from advanced materials to energy storage technologies. The continued refinement of these synthetic pathways promises further expansion of the structural diversity and functional utility of sulfanylidenesilicon chemistry.
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